1-[(E)-[2-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]tetrazol-5-amine
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Overview
Description
1-[(E)-[2-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]tetrazol-5-amine is a complex organic compound that features a tetrazole ring, a dichlorophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-[2-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]tetrazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Dichlorophenyl Intermediate: The synthesis begins with the preparation of the 2,4-dichlorophenyl intermediate through a series of halogenation reactions.
Methoxylation: The intermediate is then subjected to methoxylation to introduce the methoxy group.
Formation of the Tetrazole Ring: The tetrazole ring is formed through a cyclization reaction involving azide and nitrile precursors under acidic conditions.
Condensation Reaction: Finally, the dichlorophenyl and methoxyphenyl intermediates are condensed with the tetrazole ring to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-[2-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[(E)-[2-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]tetrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(E)-[2-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]tetrazol-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or cancer cell proliferation.
Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, or cell signaling pathways, leading to the inhibition of cell growth or induction of cell death.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(1-methyltetrazol-5-yl)triaz-1-ene: Another tetrazole derivative with similar structural features.
(1,2-Bis(3,4-dimethoxy-phenyl)ethylidene)-(1,2,4)triazol-4-yl-amine: A compound with a triazole ring and methoxy groups.
Uniqueness
1-[(E)-[2-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]tetrazol-5-amine is unique due to the presence of both dichlorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H12Cl2N6O |
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Molecular Weight |
363.2 g/mol |
IUPAC Name |
1-[(E)-[2-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]tetrazol-5-amine |
InChI |
InChI=1S/C15H12Cl2N6O/c16-12-6-5-11(13(17)7-12)9-24-14-4-2-1-3-10(14)8-19-23-15(18)20-21-22-23/h1-8H,9H2,(H2,18,20,22)/b19-8+ |
InChI Key |
QUVAZGORKGQISZ-UFWORHAWSA-N |
SMILES |
C1=CC=C(C(=C1)C=NN2C(=NN=N2)N)OCC3=C(C=C(C=C3)Cl)Cl |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NN=N2)N)OCC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NN=N2)N)OCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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